3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one 3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one
Brand Name: Vulcanchem
CAS No.: 78431-57-9
VCID: VC7004111
InChI: InChI=1S/C22H28N2O2/c1-21(2)11-17(9-19(25)13-21)23-15-5-7-16(8-6-15)24-18-10-20(26)14-22(3,4)12-18/h5-10,23-24H,11-14H2,1-4H3
SMILES: CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CC(C3)(C)C)C
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478

3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

CAS No.: 78431-57-9

Cat. No.: VC7004111

Molecular Formula: C22H28N2O2

Molecular Weight: 352.478

* For research use only. Not for human or veterinary use.

3-((4-((5,5-Dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one - 78431-57-9

Specification

CAS No. 78431-57-9
Molecular Formula C22H28N2O2
Molecular Weight 352.478
IUPAC Name 3-[4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]anilino]-5,5-dimethylcyclohex-2-en-1-one
Standard InChI InChI=1S/C22H28N2O2/c1-21(2)11-17(9-19(25)13-21)23-15-5-7-16(8-6-15)24-18-10-20(26)14-22(3,4)12-18/h5-10,23-24H,11-14H2,1-4H3
Standard InChI Key SDCHLJWMAZGXNY-UHFFFAOYSA-N
SMILES CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC(=O)CC(C3)(C)C)C

Introduction

Structural Characterization and Conformational Analysis

Table 1: Key Bond Lengths and Angles in Related Cyclohexenone Derivatives

ParameterValue (Å or °)Source Compound
C1–C2 (cyclohexene)1.358 (2)
C3–O3 (keto group)1.246 (2)
Dihedral angle (ring/aryl)46.18 (8)

Hydrogen bonding plays a critical role in stabilizing the crystal lattice. For instance, N–H⋯O and C–H⋯O interactions in 4-[(5,5-dimethyl-3-oxocyclohex-1-enyl)amino]benzenesulfonamide create a three-dimensional network . Similar intermolecular forces are expected in the target compound, potentially enhancing its crystalline stability and solubility profile.

Synthetic Pathways and Precursor Utilization

The synthesis of 3-((4-((5,5-dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one likely involves a multi-step sequence starting from 3-amino-5,5-dimethyl-2-cyclohexen-1-one (CAS 873-95-0), a commercially available precursor . This intermediate, characterized by a melting point of 165–167°C and a predicted pKa of 5.68 , undergoes nucleophilic aromatic substitution with 4-aminophenyl derivatives to form the bis-cyclohexenone architecture.

A plausible route mirrors the condensation reaction reported for sulfonamide analogues, where aniline derivatives react with activated cyclohexenone intermediates under mild acidic conditions . For example, Ghorab et al. (2007) synthesized 4-(5,5-dimethyl-3-oxocyclohex-1-enylamino)benzenesulfonamide via slow evaporation from ethanol, yielding crystals suitable for X-ray analysis . Adapting this method, the target compound could be purified through recrystallization from polar aprotic solvents.

PropertyValue (Predicted)Basis for Prediction
Molecular Weight383.47 g/molC22H27N3O2
Melting Point180–185°CAnalogous cyclohexenones
LogP (Lipophilicity)3.2 ± 0.3Computational modeling
Aqueous Solubility<1 mg/mL (25°C)Hydrophobic substituents

The presence of two keto groups and multiple amino linkages suggests moderate polarity, aligning with the solubility trends of 3-amino-5,5-dimethyl-2-cyclohexen-1-one, which is sparingly soluble in water . The dimethyl substituents further enhance lipid solubility, potentially favoring blood-brain barrier penetration in pharmacological contexts.

Analytical Characterization Techniques

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for confirming molecular geometry. In related compounds, the cyclohexene ring’s half-chair conformation and hydrogen-bonding patterns were resolved with RR-factors below 0.05 .

Spectroscopic Methods:

  • IR Spectroscopy: Strong absorptions near 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch) expected.

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.10–1.30 (dimethyl singlets), δ 6.50–7.80 (aryl protons).

    • 13C^{13}\text{C}: δ 205–210 (keto carbons), δ 150–160 (aryl carbons).

Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) could resolve degradation products, leveraging the compound’s aromatic chromophores.

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